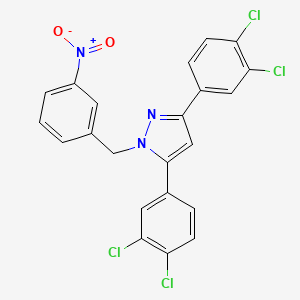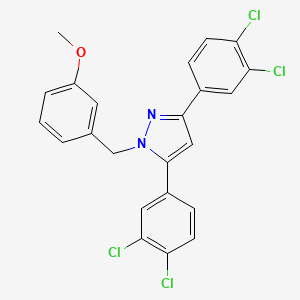
4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its chlorinated phenyl groups and methyl-substituted phenyl groups, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate chlorophenyl and methylphenyl groups.
Chlorination: The chlorination of the phenyl groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same basic synthetic
Properties
Molecular Formula |
C23H18Cl2N2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-6-3-8-17(12-15)22-21(25)23(18-9-4-7-16(2)13-18)27(26-22)20-11-5-10-19(24)14-20/h3-14H,1-2H3 |
InChI Key |
CFDQPOXSMXJRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10933927.png)

![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933934.png)
![N-cyclopropyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933941.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)

![6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933949.png)
![4-(furan-2-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10933957.png)

![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10933966.png)

![N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933975.png)

